molecular formula C24H19ClN2O3 B1683297 Wee1抑制剂II CAS No. 622855-50-9

Wee1抑制剂II

货号 B1683297
CAS 编号: 622855-50-9
分子量: 418.9 g/mol
InChI 键: HLSZACLAFZWCCS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Wee1 Inhibitor II, also known as 6-Butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-(2H,6H)-dione, is a small molecule inhibitor primarily used for Phosphorylation & Dephosphorylation applications . It controls the biological activity of Wee1, a nuclear kinase that belongs to the Ser/Thr family of protein kinases . The inhibitor is referenced under CAS 622855-50-9 and has a molecular weight of 418.87 .


Molecular Structure Analysis

The molecular structure of Wee1 Inhibitor II is complex, and its analysis involves advanced computational methods. A study conducted a comprehensive virtual screening workflow, which included Schrödinger-Glide molecular docking at different precision levels, as well as the utilization of tools such as MM/GBSA and Deepdock to predict the binding affinity between targets and ligands . This study identified potential Wee1 inhibitors, providing insights into the molecular structure and interactions of Wee1 Inhibitor II .


Chemical Reactions Analysis

The chemical reactions involving Wee1 Inhibitor II are complex and involve interactions with various biological molecules. A study found that out of ten molecules screened, 50% exhibited strong inhibitory activity against Wee1 . This suggests that Wee1 Inhibitor II can interact with other molecules in a cellular environment to exert its inhibitory effects .


Physical And Chemical Properties Analysis

Wee1 Inhibitor II is a solid substance with a brown color . It is soluble in DMSO and ethanol, both up to 10 mg/mL . The inhibitor should be stored at a temperature of -20°C and protected from light .

科学研究应用

在癌症治疗中的作用

Wee1激酶是在DNA损伤应答中调节G2检查点的关键蛋白质,已成为癌症治疗的重要靶点。其抑制是一种可行的治疗策略,特别是与细胞毒性化疗药物结合使用。Wee1抑制剂II,如MK-1775,在临床开发中显示出在各种癌症中增强化疗引起的DNA损伤的潜力(Do, Doroshow, & Kummar, 2013)

在癌细胞毁灭中的机制

Wee1抑制剂与化疗结合时,可以将S期阻滞的细胞迫使进入有丝分裂,而不完成DNA合成,导致异常有丝分裂和细胞死亡。这种机制在具有特定基因突变或高表达(如p53/p21)的癌症中尤为重要,使其易受Wee1抑制剂诱导的细胞死亡。这种方法代表了对侵袭性癌症的有前途的靶向治疗(Aarts et al., 2012)

抑制剂开发和分子动力学

对新型Wee1抑制剂的开发研究,包括基于结构的虚拟筛选和生物评估,已导致发现具有潜在治疗效果的化合物,可用于对抗各种癌症。分子动力学研究对于理解这些抑制剂的相互作用和有效性至关重要(Li et al., 2018)

临床试验和儿童癌症

已进行了临床试验,如ADVL1312 I/II期试验,以评估Wee1抑制剂(如adavosertib)与化疗结合治疗儿童癌症的疗效。这些研究对于确定Wee1抑制剂在年轻患者中的安全性和有效性至关重要(Cole et al., 2021)

对DNA损伤性癌症治疗的影响

Wee1激酶抑制与DNA损伤性癌症治疗的结合已被证明在癌细胞中催化有丝分裂灾难。这种方法在Wee1过表达的癌症类型中特别有效,如胶质母细胞瘤和乳腺癌,为使癌细胞对传统治疗敏感提供了一种新方法(De Witt Hamer et al., 2011)

在肉瘤治疗中的潜力

研究表明,Wee1抑制剂MK1775对肉瘤细胞显示出有希望的单药抗肿瘤活性,暗示其作为治疗间叶肿瘤,包括肉瘤的新方法的潜力(Kreahling et al., 2011)

安全和危害

While Wee1 Inhibitor II has shown potential in cancer treatment, its use is associated with certain risks. Inhibition of Wee1 leads to high Cdk1 activity, causing cells to bypass proper DNA repair at the G2/M checkpoint, resulting in mitotic catastrophe and cell death . This can lead to genomic instability and apoptosis . Moreover, some Wee1 inhibitors have been associated with adverse events such as anemia, diarrhea, and vomiting .

未来方向

There are ongoing clinical trials testing Wee1 Inhibitor II with novel agents such as ATR and PAPR inhibitors as well as anti-PDL1 immunotherapy . These trials may better define the role of Wee1 Inhibitor II in the future if any of the novel treatment combinations show superior anti-tumor efficacy with a good safety profile compared to monotherapy and/or standard treatment . Distinguishing patients that would benefit from Wee1 inhibition will be a major direction of future research .

属性

IUPAC Name

6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSZACLAFZWCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wee1 Inhibitor II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wee1 Inhibitor II
Reactant of Route 2
Wee1 Inhibitor II
Reactant of Route 3
Wee1 Inhibitor II
Reactant of Route 4
Wee1 Inhibitor II
Reactant of Route 5
Wee1 Inhibitor II
Reactant of Route 6
Wee1 Inhibitor II

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。